Ethyl 2,2-difluoro-2-quinolin-2-ylacetate
Overview
Description
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The addition of fluorine atoms to the quinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-quinolin-2-ylacetate typically involves the reaction of ethyl 2,2-dihydrotrifluoropropionate with aromatic amines in acetonitrile at elevated temperatures. The reaction is facilitated by the presence of a base such as triethylamine. The resulting mixture of enamines and imines undergoes cyclization upon heating in polyphosphoric acid at high temperatures to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Oxidation and reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Cyclization: Polyphosphoric acid and elevated temperatures are typically used.
Oxidation and reduction: Reagents such as potassium permanganate, hydrogen peroxide, and sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, cyclized products, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-quinolin-2-ylacetate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-dihydrotrifluoropropionate
- 2-trifluoromethyl-4-hydroxyquinoline
- Fluoroquinolones
Uniqueness
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate is unique due to the presence of both the quinoline ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Biological Activity
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate (C13H11F2NO2) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its potential applications as an anticancer agent, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular weight of approximately 251.23 g/mol and features a quinoline moiety. The presence of fluorine atoms enhances its lipophilicity, which may influence its biological interactions and pharmacokinetics .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound, particularly against non-small cell lung cancer (NSCLC). In vitro experiments demonstrated that this compound inhibits proliferation, migration, and invasion of NSCLC cell lines. Additionally, it induces cell cycle arrest and apoptosis .
Key Findings:
- Inhibition of NSCLC : The compound significantly reduces tumor growth in xenograft models by targeting the EGFR/PI3K/AKT/mTOR signaling pathway .
- Mechanism of Action : Network pharmacology analysis indicates that this compound interacts with multiple biological targets, enhancing its efficacy against cancer cells .
Study Overview
A comprehensive study focused on the effects of ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), a derivative closely related to this compound. The study employed both in vitro cell line assays and in vivo xenograft models to evaluate the compound's anticancer properties.
Study Aspect | Details |
---|---|
Cell Lines Tested | Non-small cell lung cancer (NSCLC) cell lines |
In Vivo Model | Xenograft nude mice model |
Key Results | Inhibition of proliferation, migration, and invasion; induction of apoptosis |
Signaling Pathway | EGFR/PI3K/AKT/mTOR pathway suppression |
Additional Applications
Beyond its anticancer properties, this compound has been investigated for its potential as an antimicrobial agent. Quinoline derivatives are known for their diverse biological activities, including enzyme inhibition and receptor binding.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 6-methylquinoline-3-carboxylate | Methyl group at position 6 | Anti-inflammatory properties |
Ethyl 4-fluorobenzoate | Fluorine substituent on a benzoate | Intermediate in organic synthesis |
Ethyl 7-chloroquinoline-8-carboxylate | Chlorine at position 7 | Strong antibacterial activity |
The unique difluoromethyl group in this compound may contribute to enhanced lipophilicity and improved interactions with biological targets compared to these compounds.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-quinolin-2-ylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2/c1-2-18-12(17)13(14,15)11-8-7-9-5-3-4-6-10(9)16-11/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKWDCWQFNQIQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2C=C1)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286490 | |
Record name | Ethyl α,α-difluoro-2-quinolineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294181-97-8 | |
Record name | Ethyl α,α-difluoro-2-quinolineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294181-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-difluoro-2-quinolineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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